Cas no 1869043-75-3 (methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate)

methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate 化学的及び物理的性質
名前と識別子
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- EN300-1123472
- methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate
- 1869043-75-3
-
- インチ: 1S/C8H11I2N3O2/c1-11-5(8(14)15-2)3-13-4-12-6(9)7(13)10/h4-5,11H,3H2,1-2H3
- InChIKey: ZYTRMOQXKOXVSL-UHFFFAOYSA-N
- SMILES: IC1=C(N=CN1CC(C(=O)OC)NC)I
計算された属性
- 精确分子量: 434.89407g/mol
- 同位素质量: 434.89407g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 5
- 複雑さ: 230
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.2Ų
- XLogP3: 0.8
methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1123472-5.0g |
methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate |
1869043-75-3 | 5g |
$3894.0 | 2023-06-09 | ||
Enamine | EN300-1123472-0.25g |
methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate |
1869043-75-3 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
Enamine | EN300-1123472-5g |
methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate |
1869043-75-3 | 95% | 5g |
$3065.0 | 2023-10-26 | |
Enamine | EN300-1123472-0.5g |
methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate |
1869043-75-3 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
Enamine | EN300-1123472-1.0g |
methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate |
1869043-75-3 | 1g |
$1343.0 | 2023-06-09 | ||
Enamine | EN300-1123472-2.5g |
methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate |
1869043-75-3 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
Enamine | EN300-1123472-10.0g |
methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate |
1869043-75-3 | 10g |
$5774.0 | 2023-06-09 | ||
Enamine | EN300-1123472-1g |
methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate |
1869043-75-3 | 95% | 1g |
$1057.0 | 2023-10-26 | |
Enamine | EN300-1123472-0.05g |
methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate |
1869043-75-3 | 95% | 0.05g |
$888.0 | 2023-10-26 | |
Enamine | EN300-1123472-0.1g |
methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate |
1869043-75-3 | 95% | 0.1g |
$930.0 | 2023-10-26 |
methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate 関連文献
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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9. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoateに関する追加情報
Methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate (CAS No. 1869043-75-3): A Comprehensive Overview
Methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate, identified by its CAS number 1869043-75-3, is a compound of significant interest in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit potential biological activity, making it a valuable candidate for further investigation in drug discovery programs.
The structure of Methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate incorporates several key functional groups that contribute to its unique chemical and biological properties. The presence of two iodine atoms at the 4 and 5 positions of the imidazole ring enhances its reactivity, making it a useful intermediate in synthetic chemistry. Additionally, the methylamino group at the 2-position introduces basicity, which can be exploited in various pharmacological applications.
In recent years, there has been growing interest in imidazole derivatives due to their broad spectrum of biological activities. Imidazole-based compounds have been reported to exhibit antimicrobial, antiviral, and anticancer properties. The introduction of halogen atoms, such as iodine, into the imidazole core further modulates these properties, potentially enhancing their efficacy and selectivity. Methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate is no exception and has shown promise in preliminary studies.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The combination of the imidazole ring and the methylamino group provides a versatile scaffold for medicinal chemists to explore. Researchers have been particularly interested in leveraging the reactivity of the iodine atoms for further functionalization through cross-coupling reactions. These reactions are widely used in drug synthesis and can lead to the creation of more complex and diverse molecules.
The pharmaceutical industry has been actively seeking new compounds that can modulate biological pathways associated with various diseases. Methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate has been studied for its potential role in inhibiting certain enzymes and receptors that are implicated in conditions such as cancer and inflammation. Preliminary data suggest that this compound may interfere with key signaling pathways, leading to therapeutic effects.
Furthermore, the compound's structural features make it an attractive candidate for structure-based drug design. By understanding how Methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate interacts with biological targets at the molecular level, researchers can optimize its properties to improve its potency and selectivity. This approach involves using computational methods such as molecular docking and simulations to predict binding affinities and identify potential binding sites.
In addition to its pharmacological potential, Methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate has also been explored for its role in synthetic chemistry. The iodine atoms present in its structure make it a suitable precursor for various transformations, including Suzuki-Miyaura cross-coupling reactions. These reactions are particularly useful for constructing biaryl structures, which are common motifs in many active pharmaceutical ingredients (APIs).
The synthesis of Methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate involves multiple steps that require careful optimization to ensure high yields and purity. Researchers have developed various synthetic routes that take advantage of the reactivity of the imidazole ring and the methylamino group. These synthetic strategies often involve protecting group strategies to prevent unwanted side reactions and ensure regioselectivity.
Preliminary studies on Methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino)propanoate have shown promising results in vitro. The compound has demonstrated inhibitory activity against several target enzymes and has shown potential as an anti-inflammatory agent. These findings have prompted further investigation into its pharmacological profile and mechanism of action.
The future directions for research on Methyl 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(methylamino strong >)propanoate include both in vitro and in vivo studies to validate its therapeutic potential. In vitro studies will focus on characterizing its binding interactions with biological targets and assessing its metabolic stability. In vivo studies will involve evaluating its efficacy and safety in animal models of disease.
In conclusion, Methyl 3-(< strong >4,5-diiodo - 1 H - im id az ol - 1 - yl strong >) - 2 - (< strong >m ethyl ami no strong >)pr o pano ate (CAS No .1869043 -75 -3) is a compound with significant potential in pharmaceutical research . Its unique structural features make it a valuable tool for drug discovery and development . Further studies are warranted to fully elucidate its biological activities and therapeutic applications . As research continues , this compound may emerge as a key player in the development of novel treatments for various diseases . p >
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